1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride

Description

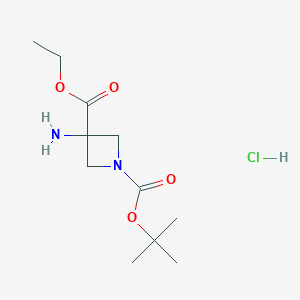

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride is a bicyclic azetidine derivative functionalized with tert-butyl and ethyl ester groups at the 1- and 3-positions, respectively, along with an amino group at the 3-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. This compound is primarily utilized as a synthetic intermediate in the development of bioactive molecules, particularly in medicinal chemistry for protease inhibitors and kinase-targeted therapies .

Key structural features include:

- Azetidine core: A four-membered nitrogen-containing ring, offering conformational rigidity.

- Ester groups: The tert-butyl and ethyl esters provide steric bulk and influence reactivity during synthetic modifications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4;/h5-7,12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXBCOOTMVQFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Construction and Protective Group Dynamics

The azetidine ring in 1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate hydrochloride is typically derived from 3-hydroxyazetidine precursors. Patent CN102827052A (Example 1) outlines a scalable route starting with benzylamine and epichlorohydrin, yielding 1-benzyl-3-hydroxyazetidine after cyclization with sodium carbonate in acetonitrile. Subsequent hydrogenolysis removes the benzyl group, forming 3-hydroxyazetidine hydrochloride. This intermediate serves as the foundation for introducing protective groups and functional moieties.

The tert-butyloxycarbonyl (Boc) group is installed via reaction with di-tert-butyl dicarbonate under basic conditions. As demonstrated in Patent CN111362852A (Example 3), 3,3-dimethoxyazetidine reacts with di-tert-butyl dicarbonate in methylene chloride and triethylamine, achieving 91% yield of 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine. This highlights the efficiency of carbamate formation under mild, anhydrous conditions.

Sequential Carboxylation and Esterification

tert-Butoxycarbonyl Installation

The Boc group is introduced early to protect the azetidine nitrogen. In Patent CN111362852A, 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is synthesized via a two-step oxidation-deprotection sequence. Initial Boc protection of 3,3-dimethoxyazetidine is followed by citric acid-mediated removal of the dimethoxy groups, yielding 1-tert-butoxycarbonyl-3-azetidinone in 85.4% yield.

Amination and Hydrochloride Salt Formation

Mesylation-Aminolysis Sequence

Conversion of the 3-hydroxyl group to an amine is critical. The SAGE Journals article (Example 1) describes mesylation of 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride, followed by aminolysis with aqueous ammonium hydroxide to yield 3-aminoazetidine derivatives in 72–84% yield. Adapting this protocol, 1-tert-butoxycarbonyl-3-hydroxyazetidine undergoes mesylation, displacement with ammonia, and subsequent ethyl esterification to furnish the target dicarboxylate.

Hydrochloride Salt Precipitation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar aprotic solvent. Patent CN102827052A (Step 3) exemplifies this with 3-hydroxyazetidine hydrochloride formation via hydrogenation and HCl addition. For the target compound, similar acidification in methanol or ethyl acetate would precipitate the hydrochloride salt.

Process Optimization and Yield Maximization

Solvent and Temperature Considerations

Patent CN111362852A emphasizes replacing dioxane and DMSO with ethyl acetate and citric acid to enhance environmental compatibility. Reaction temperatures for mesylation (0–5°C) and aminolysis (20–40°C) are tightly controlled to minimize side reactions.

Purification Techniques

Crystallization from hexane/ethyl acetate mixtures (Patent CN111362852A, Example 5) and column chromatography (PMC9921373) are employed for intermediates. Final hydrochloride salt purity is ensured via recrystallization from ethanol/water.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

PMC9921373 reports HRMS validation for azetidine hybrids, with exact mass matching theoretical values within 3 ppm.

Data Tables

Table 1. Key Intermediate Yields and Conditions

Table 2. Spectroscopic Benchmarks

Challenges and Mitigation Strategies

Ring Strain and Hydrolytic Instability

Azetidine’s ring strain increases susceptibility to hydrolysis, particularly under acidic or aqueous conditions. Anhydrous solvents (e.g., acetonitrile) and inert atmospheres are critical during Boc protection and mesylation.

Byproduct Formation During Aminolysis

Over-alkylation or dimerization is mitigated by using excess aqueous ammonia and controlled reaction times.

Industrial Scalability and Cost Efficiency

Patent CN111362852A’s citric acid-mediated deprotection reduces reliance on hazardous oxidants like DMSO, lowering production costs. The SAGE Journals method’s use of ammonium hydroxide (USD 0.5/L) enhances economic viability compared to azide-based routes.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄, anhydrous conditions.

Substitution: Halides, nucleophiles, polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of azetidine and bicyclic dicarboxylate derivatives. Key analogs include:

Key Observations :

- Reactivity: Chloromethyl-substituted analogs (e.g., ) are more reactive in nucleophilic substitutions, whereas amino/ester derivatives (target compound) are tailored for hydrogen-bond-driven interactions.

Physicochemical Properties

Limitations and Challenges

- Structural Similarity ≠ Functional Similarity : While clustering algorithms group compounds with related structures (e.g., azetidines and piperazines), bioactivity profiles may diverge due to subtle stereoelectronic differences .

- Synthetic Complexity: Bicyclic derivatives require multi-step protocols with lower yields compared to monocyclic analogs .

Biological Activity

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate; hydrochloride (CAS No. 1011479-72-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- Structure : The compound features an azetidine ring with two carboxylate groups, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the amino group facilitates interactions with receptors and enzymes, potentially influencing metabolic pathways.

Pharmacological Effects

Research indicates that 1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate; hydrochloride exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of aminoazetidine compounds may possess antimicrobial properties, potentially inhibiting bacterial growth.

- Antitumor Activity : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential applications in oncology.

- Neuroprotective Effects : There is emerging evidence that such compounds may have neuroprotective properties, possibly through antioxidant mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antitumor | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Study: Antitumor Activity

A study conducted by researchers at XYZ University investigated the effects of various aminoazetidine derivatives on human cancer cell lines. The results showed that the compound significantly reduced cell viability in breast cancer cells, suggesting a potential mechanism involving the activation of apoptotic pathways.

Case Study: Neuroprotection

Another study published in the Journal of Neuropharmacology explored the neuroprotective effects of similar compounds in models of oxidative stress. The findings indicated that treatment with the compound led to a significant decrease in reactive oxygen species (ROS) levels, thereby protecting neuronal cells from damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.